molecular formula C9H14O4 B3058979 6-(Acryloyloxy)hexanoic acid CAS No. 93365-33-4

6-(Acryloyloxy)hexanoic acid

Cat. No.: B3058979
CAS No.: 93365-33-4
M. Wt: 186.2 g/mol
InChI Key: JSZCJJRQCFZXCI-UHFFFAOYSA-N
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Description

6-(Acryloyloxy)hexanoic acid: is an organic compound with the molecular formula C9H14O4 . It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an acryloyloxy group. This compound is known for its applications in polymer chemistry and material science due to its reactive acryloyloxy group, which can undergo polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize 6-(Acryloyloxy)hexanoic acid involves the esterification of hexanoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

    Industrial Production Methods: Industrially, the compound can be produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: The acryloyloxy group in 6-(Acryloyloxy)hexanoic acid can undergo free radical polymerization, making it useful in the production of polymers and copolymers.

    Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be hydrolyzed to yield hexanoic acid and acrylic acid.

    Addition Reactions: The double bond in the acryloyloxy group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to cleave the ester bond.

Major Products:

    Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

    Hydrolysis: Hexanoic acid and acrylic acid.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Biology and Medicine:

    Drug Delivery Systems: The compound can be used to create biocompatible polymers for controlled drug release applications.

    Tissue Engineering: Polymers derived from 6-(Acryloyloxy)hexanoic acid can be used in scaffolds for tissue engineering due to their biocompatibility and mechanical properties.

Industry:

    Material Science: Utilized in the production of advanced materials with specific mechanical and chemical properties.

    Coatings and Adhesives: The reactive acryloyloxy group allows for the formation of strong, durable coatings and adhesives.

Mechanism of Action

Polymerization Mechanism:

  • The acryloyloxy group undergoes free radical polymerization, where the double bond reacts with a free radical initiator to form a polymer chain. This process involves the formation of a radical intermediate, which propagates the polymerization reaction.

Molecular Targets and Pathways:

  • The primary target is the double bond in the acryloyloxy group, which reacts with free radicals to form polymer chains. The pathways involved include initiation, propagation, and termination steps typical of free radical polymerization.

Comparison with Similar Compounds

    Hexanoic acid: Lacks the acryloyloxy group and thus does not participate in polymerization reactions.

    Acrylic acid: Contains the acryloyloxy group but lacks the hexanoic acid moiety, making it more reactive but less versatile in polymer applications.

    Methacrylic acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.

Uniqueness:

    6-(Acryloyloxy)hexanoic acid: combines the properties of both hexanoic acid and acrylic acid, making it a versatile compound for polymer synthesis. Its unique structure allows for the formation of polymers with specific mechanical and chemical properties, which are not achievable with either hexanoic acid or acrylic acid alone.

Properties

IUPAC Name

6-prop-2-enoyloxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-9(12)13-7-5-3-4-6-8(10)11/h2H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZCJJRQCFZXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97387-29-6
Details Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]-
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97387-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30579870
Record name 6-(Acryloyloxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93365-33-4
Record name 6-(Acryloyloxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxyhexanoic acid (10 g), 2,6-di-tert-butyl-4-methylphenol (0.5 g), and dimethylacetamide (57 mL) was cooled to 0° C. Acryloyl chloride (17.2 g) was then added dropwise. After stirring for 3.5 hrs, pyridine (12 mL) and water (12 mL) were slowly added. After stirring for another 2 hrs, the solution was acidified with dilute HCl and extracted with ethyl acetate. The combined organic layer was washed with water, dried, filtered, and concentrated to afford 6-acryloyloxyhexanoic acid. 1H NMR (CDCl3, 500 MHz) δ 1.46 (m, 2H), 1.70 (m, 4H), 2.37 (t, J=7.3 Hz, 2H), 4.17 (t, J=6.4 Hz, 2H), 5.82 (d, J=10.4 Hz, 1H), 6.12 (dd, J=17.3, 10.5 Hz, 1H), 6.39 (d, J=17.3 Hz, 1H), 11.59 (br, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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